molecular formula C9H8BrCl2NO B3010966 N-(4-bromo-2-chlorophenyl)-3-chloropropanamide CAS No. 1098343-13-5

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Cat. No.: B3010966
CAS No.: 1098343-13-5
M. Wt: 296.97
InChI Key: VCLRXTRJGREVOH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide typically involves the reaction of 4-bromo-2-chloroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic medium, or CrO3 in acetic acid.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also be used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs or as a tool compound in biological studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infections and cancer. It can also be used as a lead compound for the development of new pharmaceuticals.

    Industry: Employed as a building block in the synthesis of various industrial chemicals and materials. It can also be used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide can be compared with other similar compounds, such as:

    N-(4-bromo-2-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group. It may have different biological activities and chemical reactivity.

    N-(4-bromo-2-chlorophenyl)-2-chloropropanamide: Similar structure but with a different position of the chlorine atom on the propanamide chain. This can affect its chemical properties and biological activities.

    N-(4-bromo-2-chlorophenyl)-3-methylpropanamide: Similar structure but with a methyl group on the propanamide chain. This can influence its solubility and reactivity.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLRXTRJGREVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chloro-phenylamine (32 g, 0.15 mol) and pyridine (13.45 g, 0.17 mol) in DCM (200 mL) was added 3-chloropropionyl chloride (21.65 g, 0.17 mol) dropwise at 15° C. After stirring at room temperature for 1 hr, the mixture was washed with water and then 2 N aq. hydrochloric acid. The organic layer was dried over anhy. Na2SO4, filtered, and concentrated in vacuo to afford the title compound (10.9 g, 90% yield) as a white solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
21.65 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
90%

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